molecular formula C23H25N3O5 B10864113 methyl [(4Z)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10864113
M. Wt: 423.5 g/mol
InChI Key: PGJZCEKPHYTSNS-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

    Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with 4-methoxybenzylamine in the presence of a suitable catalyst to introduce the aminoethylidene group.

    Esterification: Finally, the compound is esterified with methyl acetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl [(4Z)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. Its pyrazole core is known to interact with various biological targets, including kinases and proteases, disrupting their normal function. This leads to the modulation of cellular pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

Compared to similar compounds, methyl [(4Z)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activity and chemical reactivity. This makes it a valuable compound for targeted drug design and development.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[N-[(4-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C23H25N3O5/c1-15(24-14-16-5-9-18(29-2)10-6-16)22-20(13-21(27)31-4)25-26(23(22)28)17-7-11-19(30-3)12-8-17/h5-12,25H,13-14H2,1-4H3

InChI Key

PGJZCEKPHYTSNS-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=C(C=C1)OC)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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